1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene
Overview
Description
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene is an organic compound with the molecular formula C₆H₈Br₄. It is a brominated derivative of butene, characterized by the presence of four bromine atoms. This compound is used in various chemical syntheses and industrial applications due to its reactivity and unique structure .
Preparation Methods
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene can be synthesized through the stepwise addition of bromine to pentane . The process involves the activation of the compound with silicon and germanium to produce a reactive intermediate, which can then be reacted to form substituted cyclohexanes . Industrial production methods typically involve controlled bromination reactions under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of less brominated derivatives.
Cyclization Reactions: The compound can be used to synthesize heterocycles such as hexamethylbenzene and dibenzothiophene.
Common reagents and conditions for these reactions include the use of silicon and germanium for activation, as well as various solvents and catalysts to facilitate the reactions . Major products formed from these reactions include substituted cyclohexanes and heterocycles .
Scientific Research Applications
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of brominated organic compounds and their biological effects.
Medicine: Research into its potential medicinal properties and its use in drug development.
Industry: Utilized in the production of flame retardants and other brominated products
Mechanism of Action
The mechanism by which 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene exerts its effects involves the activation of the compound with silicon and germanium to produce a reactive intermediate . This intermediate can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-bis(bromomethyl)benzene: This compound has a benzene ring instead of a butene backbone, leading to different reactivity and applications.
1,4-Dibromobut-2-ene: Lacks the additional bromomethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and applications .
Properties
IUPAC Name |
1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br4/c7-1-5(2-8)6(3-9)4-10/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZKNORRVIUCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CBr)CBr)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184518 | |
Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30432-16-7 | |
Record name | 1,4-Dibromo-2,3-bis(bromomethyl)-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30432-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030432167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 2,3-bis(bromomethyl)-1,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,3-bis(bromomethyl)but-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dibromo-2,3-bis(bromomethyl)but-2-ene in the synthesis of the tetra-armed thiosemicarbazone ligand described in the research?
A1: this compound serves as the crucial starting material for constructing the tetra-directional core of the target ligand. [] The research demonstrates its reactivity with 4-hydroxybenzaldehyde, leading to the formation of 4,4′-((2-(1,3-Bis(4-formylphenoxy)propan-2-ylidene)propane-1,3-diyl) bis(oxy))dibenzaldehyde. This intermediate then undergoes further modification to incorporate the thiosemicarbazone moieties, ultimately yielding the desired tetra-armed ligand. [] This highlights the compound's utility in building complex molecular architectures.
Q2: Are there any spectroscopic data available for this compound in the context of this research?
A2: While the research focuses primarily on characterizing the final thiosemicarbazone ligand and its metal complexes, it doesn't provide specific spectroscopic data for this compound. [] Further investigation into available databases or literature focusing on this specific compound would be needed for detailed spectroscopic information.
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